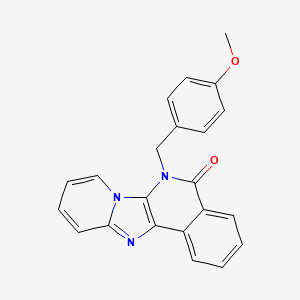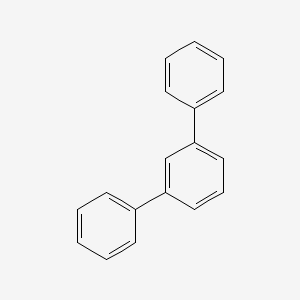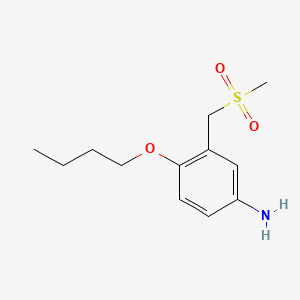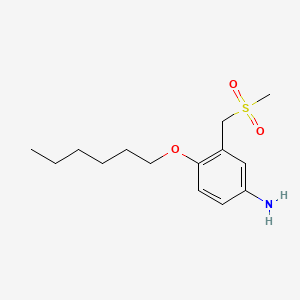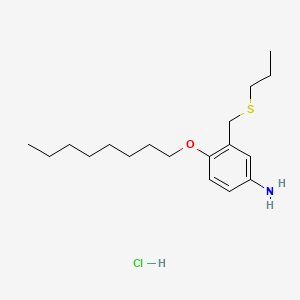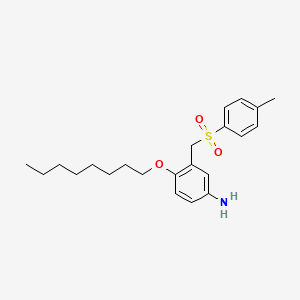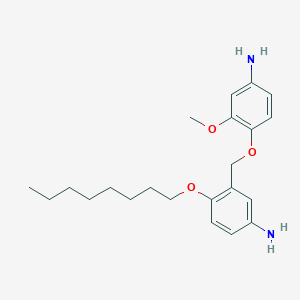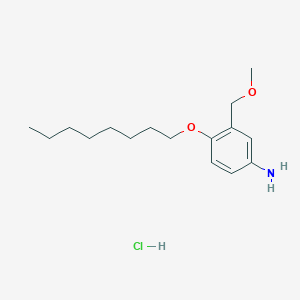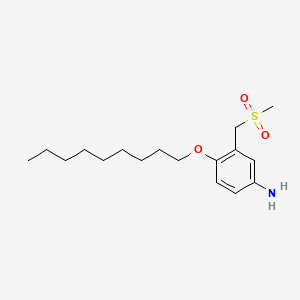![molecular formula C22H27NO5 B1677632 (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol CAS No. 70045-24-8](/img/structure/B1677632.png)
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol is a bioactive chemical compoundThe compound has a molecular weight of 385.45 and a molecular formula of C22H27NO5 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves the reaction of phenol derivatives with N-ethylphenethylamine and fumaric acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can be compared with other similar compounds, such as:
- Azepexole hydrochloride
- Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine (1:1)
- Potassium clavulanate cellulose
- Tylosin, lactate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and bioactive properties. Compared to similar compounds, it may exhibit distinct biological activities, stability, and solubility characteristics, making it valuable for specific research and industrial applications .
特性
CAS番号 |
70045-24-8 |
|---|---|
分子式 |
C22H27NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C18H23NO.C4H4O4/c1-2-19(13-11-16-7-4-3-5-8-16)14-12-17-9-6-10-18(20)15-17;5-3(6)1-2-4(7)8/h3-10,15,20H,2,11-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
USQBFIHOJXACAX-WLHGVMLRSA-N |
SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Phenol, m-(2-(N-ethylphenethylamino)ethyl)-, fumarate (1:1) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


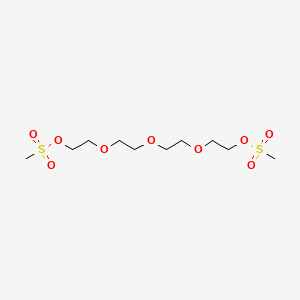

![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)
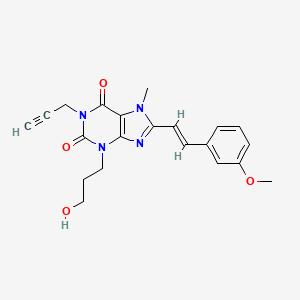
![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)
